VER-00158411

Description

Properties

IUPAC Name |

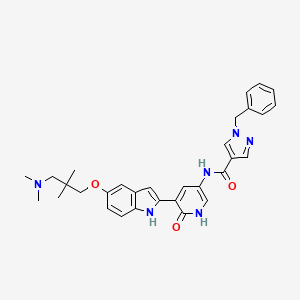

1-benzyl-N-[5-[5-[3-(dimethylamino)-2,2-dimethylpropoxy]-1H-indol-2-yl]-6-oxo-1H-pyridin-3-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N6O3/c1-31(2,19-36(3)4)20-40-25-10-11-27-22(12-25)13-28(35-27)26-14-24(16-32-30(26)39)34-29(38)23-15-33-37(18-23)17-21-8-6-5-7-9-21/h5-16,18,35H,17,19-20H2,1-4H3,(H,32,39)(H,34,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQMZUHAMVOEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)C)COC1=CC2=C(C=C1)NC(=C2)C3=CC(=CNC3=O)NC(=O)C4=CN(N=C4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling VER-00158411: A Technical Guide to the CSF1R Inhibitor Vimseltinib

For Researchers, Scientists, and Drug Development Professionals

While the designation "VER-00158411" does not correspond to a publicly recognized chemical entity, the numerical similarity to the clinical trial identifier NCT07158411 strongly indicates that the subject of interest is Vimseltinib (also known as DCC-3014). This in-depth technical guide provides a comprehensive overview of Vimseltinib, a potent and highly selective switch-control kinase inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).

Core Concepts: Mechanism of Action and Therapeutic Rationale

Vimseltinib is an orally bioavailable small molecule designed to selectively target and inhibit CSF1R, a receptor tyrosine kinase pivotal for the survival, proliferation, and differentiation of myeloid lineage cells such as macrophages, microglia, and osteoclasts.[1][2] In certain pathological conditions, most notably Tenosynovial Giant Cell Tumor (TGCT), aberrant overexpression of the CSF1 ligand leads to the recruitment and proliferation of CSF1R-expressing cells, forming the tumor mass.[3][4]

Vimseltinib functions as a "switch-control" inhibitor, binding to the switch pocket region of the CSF1R kinase domain. This unique mechanism locks the kinase in an inactive conformation, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[1][5] A key advantage of Vimseltinib is its high selectivity for CSF1R over other closely related kinases like KIT, FLT3, PDGFRA, and PDGFRB, which may minimize off-target effects.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical evaluations of Vimseltinib.

Table 1: Preclinical Inhibitory Activity of Vimseltinib

| Assay | Target/Cell Line | IC50 (nM) | Reference |

| Kinase Inhibition | CSF1R (phosphorylated juxtamembrane domain) | 2.8 | [6] |

| Kinase Inhibition | CSF1R (fully phosphorylated) | 290 | [6] |

| Kinase Inhibition | FLT3 | >3,300 | [7] |

| Kinase Inhibition | KIT | 476 | [7] |

| Kinase Inhibition | PDGFRA | 436 | [7] |

| Kinase Inhibition | PDGFRB | 2,300 | [7] |

| Cell-Based Assay | CSF1R Autophosphorylation (THP-1 cells) | 19 | [1] |

| Cell Proliferation | M-NFS-60 cells | 10.1 | [1] |

Table 2: Efficacy Results from the Phase 3 MOTION Clinical Trial (Week 25)

| Endpoint | Vimseltinib (n=83) | Placebo (n=40) | p-value |

| Primary Endpoint | |||

| Objective Response Rate (ORR) by RECIST v1.1 | 40% | 0% | <0.0001 |

| Key Secondary Endpoints | |||

| ORR by Tumor Volume Score (TVS) | 67% | 0% | <0.0001 |

| Mean Change in Active Range of Motion (ROM) | +18.4% | +3.8% | 0.0077 |

| Mean Change in PROMIS-PF Score | Clinically meaningful improvement | - | 0.0007 |

| Mean Change in Worst Stiffness Score | -1.8 point difference vs placebo | - | <0.0001 |

| Pain Response Rate | 48% | 23% | 0.0056 |

Experimental Protocols

Preclinical Assay for CSF1R Phosphorylation

A representative protocol for determining the cellular activity of Vimseltinib on CSF1R phosphorylation is as follows:

-

Cell Culture: Human THP-1 monocytic cells, which endogenously express CSF1R, are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of Vimseltinib or a vehicle control for a specified period (e.g., 2 hours).

-

Washout (for residency time experiments): To assess the duration of inhibition, cells are washed multiple times with fresh media to remove unbound compound.[1]

-

Stimulation: Cells are stimulated with recombinant human CSF1 to induce CSF1R autophosphorylation.

-

Lysis and Analysis: Cells are lysed, and the level of phosphorylated CSF1R is quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blot analysis with antibodies specific for phosphorylated tyrosine residues on CSF1R.[1]

Phase 3 MOTION Clinical Trial Protocol (NCT05059262)

The MOTION trial is a global, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of Vimseltinib in patients with symptomatic TGCT not amenable to surgery.[5][8][9]

-

Participants: Adult patients (≥18 years) with a histologically confirmed diagnosis of TGCT for which surgical resection could lead to worsening functional limitation or severe morbidity.[9][10]

-

Study Design:

-

Part 1 (Double-Blind Phase): Patients are randomized in a 2:1 ratio to receive either Vimseltinib (30 mg orally twice weekly) or a matching placebo for 24 weeks.[5][8][11]

-

Part 2 (Open-Label Phase): Following the 24-week double-blind phase, all patients, including those initially on placebo, receive open-label Vimseltinib.[5][8][10]

-

-

Primary Endpoint: The primary efficacy endpoint is the Objective Response Rate (ORR) at week 25, as assessed by an independent radiological review using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[9]

-

Secondary Endpoints: Key secondary endpoints include ORR by tumor volume score (TVS), change in range of motion, and patient-reported outcomes on physical function, stiffness, and pain.[9]

-

Assessments: Tumor response is evaluated using MRI scans at baseline and specified intervals throughout the study.[10][12]

Mandatory Visualizations

CSF1R Signaling Pathway

The following diagram illustrates the CSF1R signaling cascade and the point of inhibition by Vimseltinib. Upon ligand (CSF1 or IL-34) binding, CSF1R dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways crucial for cell survival, proliferation, and differentiation.[13][14][15]

References

- 1. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Vimseltinib (DCC-3014) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. The MOTION study: a randomized, phase III study of vimseltinib for the treatment of tenosynovial giant cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. Vimseltinib for Tenosynovial Giant Cell Tumor (MOTION) - SPAGN - Sarcoma Patient Advocacy Global Network [sarcoma-patients.org]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

VER-00158411: An In-Depth Technical Guide to a Potent CHK1/CHK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VER-00158411, also known as V158411, is a potent, ATP-competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2). These kinases are critical components of the DNA damage response (DDR) pathway, a network of cellular processes that respond to DNA damage to maintain genomic integrity. In many cancer cells, the DDR is a key survival mechanism, and its inhibition represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Introduction

Checkpoint kinases 1 and 2 are key regulators of cell cycle progression and are activated in response to DNA damage. CHK1 is primarily activated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase in response to single-strand DNA breaks and replication stress, while CHK2 is predominantly activated by the ATM (Ataxia Telangiectasia Mutated) kinase in response to double-strand DNA breaks. Once activated, CHK1 and CHK2 phosphorylate a range of downstream targets to induce cell cycle arrest, allowing time for DNA repair. In many cancer types, particularly those with mutations in p53, there is an increased reliance on the CHK1-mediated S and G2/M checkpoints for survival, a phenomenon known as "oncogene-induced replication stress".

This compound has been developed as a dual inhibitor of CHK1 and CHK2, with the aim of abrogating these critical cell cycle checkpoints. By inhibiting CHK1 and CHK2, this compound can prevent cancer cells from arresting the cell cycle in response to DNA damage, leading to mitotic catastrophe and apoptosis. This mechanism of action suggests that this compound may have utility both as a monotherapy in cancers with high levels of intrinsic replication stress and as a potentiating agent for DNA-damaging chemotherapies and radiation.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of both CHK1 and CHK2.[1] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates. The primary consequence of CHK1 and CHK2 inhibition is the abrogation of the S and G2/M cell cycle checkpoints. This leads to premature entry into mitosis, even in the presence of significant DNA damage, a process that is often lethal to cancer cells.

As a monotherapy, this compound has been shown to induce DNA damage and cell death, particularly in cells undergoing DNA synthesis.[2][3] The inhibition of CHK1 during an unperturbed S-phase can lead to an increase in replication stress and the accumulation of DNA damage, ultimately triggering apoptosis.

In combination with DNA-damaging agents such as gemcitabine, cisplatin, and irinotecan, this compound potentiates their cytotoxic effects.[4] These chemotherapy agents induce DNA damage, which would normally activate the CHK1/CHK2-dependent checkpoints. By inhibiting these checkpoints, this compound prevents the cancer cells from repairing the chemotherapy-induced damage, thereby enhancing the efficacy of the treatment.

References

- 1. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. Chk1 Inhibition as a novel therapeutic strategy for treating triple-negative breast and ovarian cancers | springermedizin.de [springermedizin.de]

- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

VER-155008: A Technical Guide to its Mechanism of Action and Target Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core target pathway of VER-155008, a potent small molecule inhibitor of Heat Shock Protein 70 (Hsp70). This document provides a comprehensive overview of its mechanism of action, impact on key signaling cascades, and detailed experimental protocols for its study.

Core Target: The Hsp70 Family of Molecular Chaperones

VER-155008 is an adenosine-derived compound that competitively inhibits the ATPase activity of the Hsp70 family of molecular chaperones.[1][2] It specifically binds to the nucleotide-binding domain (NBD) of Hsp70, Hsc70 (the constitutively expressed cognate), and Grp78 (also known as BiP), which is located in the endoplasmic reticulum.[1][3][4][5] By occupying the ATP-binding pocket, VER-155008 prevents the conformational changes necessary for Hsp70's chaperone activity, which includes protein folding, refolding, and degradation of client proteins.[2] This inhibition shows a high degree of selectivity for the Hsp70 family over Hsp90.[3][4]

The disruption of Hsp70 function has significant consequences for cancer cells, which often overexpress Hsp70 to maintain proteostasis and evade apoptosis. Inhibition of Hsp70 leads to the accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and ultimately, programmed cell death.

Impact on Key Signaling Pathways

The primary consequence of Hsp70 inhibition by VER-155008 is the induction of apoptosis and cell cycle arrest through the modulation of several critical signaling pathways.

Inhibition of PI3K/AKT/mTOR and MEK/ERK Survival Pathways

A key mechanism of VER-155008's anti-tumor activity is the suppression of pro-survival signaling cascades. Research in pheochromocytoma cells has demonstrated that VER-155008 treatment leads to a significant downregulation of the phosphorylation of key components of the PI3K/AKT/mTOR and MEK/ERK pathways.[6] This inhibition blocks signals that promote cell growth, proliferation, and survival.

Induction of Apoptosis

Hsp70 plays a direct role in inhibiting apoptosis by interfering with multiple stages of the intrinsic and extrinsic pathways. It can prevent the formation of the apoptosome by binding to Apaf-1, thereby blocking the activation of caspase-9 and downstream caspase-3.[7][8][9] Furthermore, Hsp70 can inhibit the translocation of pro-apoptotic factors like Bax to the mitochondria.[9]

By inhibiting Hsp70, VER-155008 effectively removes these brakes on apoptosis. This leads to the activation of the caspase cascade, evidenced by the cleavage of PARP, a key substrate of activated caspase-3.[10]

Quantitative Data

VER-155008 has demonstrated potent activity against a range of cancer cell lines. The following tables summarize its inhibitory concentrations (IC50) and growth inhibition (GI50) values.

Table 1: Inhibitory Concentration (IC50) of VER-155008 against Hsp70 Family Proteins

| Target Protein | IC50 (µM) |

| Hsp70 | 0.5[3][4] |

| Hsc70 | 2.6[3][4] |

| Grp78 (BiP) | 2.6[3][4] |

Table 2: Anti-proliferative Activity (GI50/IC50) of VER-155008 in Cancer Cell Lines

| Cell Line | Cancer Type | GI50/IC50 (µM) | Assay Duration |

| HCT116 | Colon Carcinoma | 5.3[4] | Not Specified |

| HT29 | Colon Carcinoma | 12.8[4] | Not Specified |

| BT474 | Breast Carcinoma | 10.4[4] | Not Specified |

| MB-468 | Breast Carcinoma | 14.4[4] | Not Specified |

| PC12 | Pheochromocytoma | 64.3 | 24 hours[6] |

| PC12 | Pheochromocytoma | 61.8 | 48 hours[6] |

| PC12 | Pheochromocytoma | 50.5 | 72 hours[6] |

| RPMI 8226 | Multiple Myeloma | 3.04 | 48 hours[10] |

| MM.1S | Multiple Myeloma | 6.48 | 48 hours[10] |

| OPM2 | Multiple Myeloma | 1.74 | 48 hours[10] |

Experimental Protocols

Cell Viability Assay (CCK-8 Method)

This protocol is adapted from the methodology used to assess the effect of VER-155008 on pheochromocytoma cell viability.[6]

Objective: To determine the dose- and time-dependent effects of VER-155008 on cancer cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., PC12)

-

Complete culture medium

-

96-well cell culture plates

-

VER-155008 stock solution (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3 x 10³ cells/well in 200 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of VER-155008 in complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should also be prepared.

-

Remove the existing medium from the wells and add the medium containing the various concentrations of VER-155008 or the vehicle control.

-

Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

-

At each time point, add 10 µL of CCK-8 solution to each well, followed by a 1-hour incubation.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is based on the methodology used to detect changes in protein phosphorylation in response to VER-155008.[6]

Objective: To assess the effect of VER-155008 on the phosphorylation status of proteins in the PI3K/AKT/mTOR and MEK/ERK pathways.

Materials:

-

Cancer cell line of interest

-

VER-155008

-

Ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentrations of VER-155008 for the specified duration.

-

Harvest the cells and wash once with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

-

Centrifuge the lysates at 12,000 rpm for 30 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Hsp70 Fluorescence Polarization (FP) Assay

This protocol is adapted from the methodology for determining the in vitro inhibitory activity of compounds against Hsp70.[3]

Objective: To measure the IC50 of VER-155008 against Hsp70 in a cell-free system.

Materials:

-

Purified Hsp70 protein (e.g., GST-Hsp70)

-

Fluorescently labeled ATP probe (e.g., N⁶-(6-amino)hexyl-ATP-5-FAM)

-

Assay buffer (100 mM Tris pH 7.4, 150 mM KCl, 5 mM CaCl₂)

-

96-well black polystyrene high-bind plates

-

VER-155008

-

Fusion plate reader or equivalent instrument capable of measuring fluorescence polarization.

Procedure:

-

Prepare a reaction mixture in the 96-well plate with a final volume of 100 µL.

-

The final concentration of GST-Hsp70 should be 400 nM and the fluorescent ATP probe should be 20 nM.

-

Prepare a 10-point serial dilution of VER-155008 to be tested, ensuring the final DMSO concentration is 5%.

-

Add the compound dilutions to the wells containing the protein and probe mixture.

-

Incubate the plate for 3 hours at room temperature.

-

Measure fluorescence polarization on a plate reader (excitation 485 nm; emission 535 nm).

-

Fit the data using a 4-parameter logistical model to determine the IC50 value.

Conclusion

VER-155008 is a specific and potent inhibitor of the Hsp70 family of molecular chaperones. Its mechanism of action, centered on the disruption of cellular proteostasis, leads to the suppression of critical pro-survival signaling pathways like PI3K/AKT/mTOR and MEK/ERK, and the induction of apoptosis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers investigating the therapeutic potential of Hsp70 inhibition in oncology and other disease areas.

References

- 1. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. VER155008 | HSP inhibitor | anti-AD | HSP70 inhibitor | CAS 1134156-31-2 | Buy VER-155008 from Supplier InvivoChem [invivochem.com]

- 6. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Over-expression of HSP70 attenuates caspase-dependent and caspase independent pathways and inhibits neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blockade of HSP70 by VER-155008 synergistically enhances bortezomib-induced cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

General Mechanisms of Cell Cycle Arrest

An in-depth analysis of the publicly available scientific literature and clinical trial databases reveals no specific information for a compound designated "VER-00158411" in the context of cell cycle arrest. This identifier does not appear in published research articles, presentations, or registered clinical trials.

It is possible that this compound is an internal preclinical drug identifier that has not yet been publicly disclosed. Alternatively, it may be an incorrect designation.

While a detailed guide on this compound cannot be provided without specific information, this report outlines the general mechanisms of cell cycle arrest and the experimental protocols used to study such phenomena, which would be applicable to the characterization of any novel compound inducing cell cycle arrest.

The cell cycle is a tightly regulated process that governs cell proliferation. Cell cycle checkpoints are critical control mechanisms that ensure the fidelity of cell division by halting the cycle in response to internal or external stimuli, such as DNA damage or incomplete replication. Arrest can occur at several phases of the cell cycle, primarily at the G1/S and G2/M transitions.

G1/S Checkpoint

The G1/S checkpoint is a crucial decision point for the cell to either commit to another round of division or to exit the cell cycle and enter a quiescent state (G0). Key molecular players in G1 arrest include:

-

p53: A tumor suppressor protein that is stabilized in response to cellular stress. p53 transcriptionally activates the cyclin-dependent kinase inhibitor (CDKI) p21.

-

p21 (WAF1/CIP1): Binds to and inhibits the activity of cyclin D/CDK4/6 and cyclin E/CDK2 complexes.

-

Retinoblastoma protein (Rb): Hypophosphorylated Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry. Inhibition of CDK4/6 and CDK2 activity leads to Rb dephosphorylation and subsequent G1 arrest.

G2/M Checkpoint

The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. The central regulators of this checkpoint are:

-

ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related): These kinases are activated by DNA damage and initiate a signaling cascade.

-

Chk1 and Chk2: These checkpoint kinases are activated by ATM/ATR and subsequently phosphorylate and inactivate the Cdc25 phosphatase.

-

Cdc25: This phosphatase is responsible for activating the Cyclin B/CDK1 complex, which is the master regulator of mitotic entry. Inactivation of Cdc25 prevents CDK1 activation and leads to G2 arrest.

Experimental Protocols for Studying Cell Cycle Arrest

The following are standard experimental protocols used to investigate the effects of a compound on the cell cycle.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[1][2][3]

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI) or DAPI, that binds stoichiometrically to DNA.[1][2][3] The fluorescence intensity of individual cells is then measured by a flow cytometer. Cells in G1 have a 2n DNA content, cells in S phase have a DNA content between 2n and 4n, and cells in G2/M have a 4n DNA content.

Detailed Protocol (Propidium Iodide Staining): [4]

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with the compound of interest (e.g., this compound) for the desired time points. Include a vehicle-treated control.

-

Cell Harvest: Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate on ice for at least 2 hours or at -20°C for long-term storage.[1][2][4] This step permeabilizes the cells.

-

Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove the ethanol.

-

RNase Treatment and Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[1][2][4] RNase A is crucial to eliminate the signal from double-stranded RNA.[4]

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature or overnight at 4°C, protected from light.[2][4]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The data is typically presented as a histogram of DNA content.

Cyclin-Dependent Kinase (CDK) Inhibition Assay

This assay is used to determine if a compound directly inhibits the activity of specific CDK-cyclin complexes.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by a purified CDK-cyclin complex. Inhibition of this transfer by a compound indicates direct CDK inhibition. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common detection method.

General Protocol (TR-FRET based):

-

Reaction Setup: In a multi-well plate, combine the purified CDK-cyclin enzyme (e.g., CDK4/Cyclin D1), a biotinylated substrate (e.g., a fragment of the Rb protein), and the test compound at various concentrations.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 90 minutes) at room temperature to allow for substrate phosphorylation.

-

Quenching: Stop the reaction by adding a quenching solution containing EDTA.

-

Detection: Add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

-

Signal Measurement: After another incubation period, measure the TR-FRET signal. A high signal indicates low kinase activity (inhibition), as the donor (europium) and acceptor (APC) are in close proximity on the phosphorylated, biotinylated substrate.

Data Presentation

Quantitative data from these experiments would be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Cycle Distribution

| Treatment Concentration | % Cells in G1 | % Cells in S | % Cells in G2/M |

| Vehicle Control | |||

| This compound (X µM) | |||

| This compound (Y µM) | |||

| This compound (Z µM) |

Table 2: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

| CDK-Cyclin Complex | IC50 (µM) |

| CDK1/Cyclin B | |

| CDK2/Cyclin E | |

| CDK4/Cyclin D1 | |

| CDK6/Cyclin D3 |

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz would illustrate the key signaling pathways and experimental procedures.

Caption: G1/S phase cell cycle arrest pathway.

Caption: Experimental workflow for cell cycle analysis.

References

VER-155008: A Technical Guide to a Potent Hsp70 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VER-155008 is a novel, adenosine-derived small molecule inhibitor that demonstrates high potency against the 70 kDa heat shock protein (Hsp70) family of molecular chaperones. By competitively binding to the ATP-binding pocket of Hsp70, VER-155008 disrupts the chaperone's function, leading to the destabilization and degradation of a wide array of client proteins, many of which are integral to cancer cell survival and proliferation. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of VER-155008, supported by a compilation of quantitative data and detailed experimental protocols. The document aims to serve as a valuable resource for researchers investigating Hsp70 inhibition as a therapeutic strategy in oncology and other diseases.

Chemical Structure and Properties

VER-155008, with the chemical name 5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine, is a purine nucleoside derivative.[1][2][3] Its structure is characterized by a dichlorobenzylamino group at the 8-position and a cyanophenylmethyl ether at the 5'-position of the adenosine core.

| Identifier | Value |

| IUPAC Name | 4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile[1][3] |

| CAS Number | 1134156-31-2[1][3][4] |

| Molecular Formula | C25H23Cl2N7O4[1][3][4] |

| Molecular Weight | 556.4 g/mol [3][4][5] |

Mechanism of Action

VER-155008 functions as a competitive inhibitor of the Hsp70 family of proteins, which includes Hsp70, Hsc70 (Heat shock cognate 70), and Grp78 (glucose-regulated protein 78, also known as BiP).[1][2][5] It specifically targets the nucleotide-binding domain (NBD) of Hsp70, mimicking the binding of ATP.[1][6][7] This competitive binding blocks the ATPase activity of Hsp70, a critical step in its chaperone cycle.[1] The inhibition of Hsp70's function leads to the misfolding and subsequent proteasome-dependent degradation of its client proteins, many of which are crucial for tumor cell survival and proliferation.[6] This disruption of protein homeostasis ultimately induces apoptosis and inhibits cell growth in various cancer cell lines.[6][8]

Signaling Pathway Disruption

VER-155008 has been shown to suppress tumor progression by down-regulating the phosphorylation of key proteins in the PI3K/AKT/mTOR and MEK/ERK signaling pathways.[7] These pathways are critical for cell growth, proliferation, and survival, and their inhibition contributes significantly to the anti-tumor effects of VER-155008.

Quantitative Biological Data

The biological activity of VER-155008 has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 3.1: Inhibitory Activity against Hsp70 Family Proteins

| Target | Assay Type | IC50 | Ki | Kd | Reference |

| Hsp70 | Cell-free | 0.5 µM | 0.3 µM | [2][5][9] | |

| Hsc70 | Cell-free | 2.6 µM | 10 µM | [5][6][9] | |

| Grp78 (BiP) | Cell-free | 2.6 µM | 80 nM | [5][6][9] | |

| Hsp90β | Cell-free | >200 µM | [2][9] |

Table 3.2: Anti-proliferative Activity (GI50) in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 | Reference |

| HCT116 | Colon Carcinoma | 5.3 µM | [5][9] |

| BT474 | Breast Carcinoma | 10.4 µM | [5][9] |

| HT29 | Colon Carcinoma | 12.8 µM | [9] |

| MB-468 | Breast Carcinoma | 14.4 µM | [5][9] |

Table 3.3: IC50 for Cell Viability in PC12 Pheochromocytoma Cells

| Time Point | IC50 | Reference |

| 24 h | 64.3 µM | [7] |

| 48 h | 61.8 µM | [7] |

| 72 h | 50.5 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize VER-155008.

Hsp70 Family Fluorescence Polarisation (FP) Assay

This assay is used to determine the inhibitory activity of VER-155008 against Hsp70, Hsc70, and Grp78.

Protocol Details:

-

Hsp70: Final concentrations in the assay are 20 nM for the FP probe and 400 nM for GST-HSP70. The mixture is incubated for 3 hours before reading.[5]

-

Hsc70: Final concentrations are 20 nM for the FP probe and 0.3 µM for the protein, with a 30-minute incubation.[5][10]

-

Grp78: Final concentrations are 10 nM for the FP probe and 2 µM for the protein, with a 2-hour incubation.[5][10]

Cell Proliferation Assay (Sulforhodamine B - SRB)

This assay is used to determine the anti-proliferative effects of VER-155008 on cancer cell lines.

Protocol:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of VER-155008 for 72 hours.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the cells with Sulforhodamine B dye.

-

Wash away the unbound dye and solubilize the bound dye.

-

Measure the absorbance at a specific wavelength to determine cell density.

-

Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a common method to assess apoptosis and cell cycle distribution following treatment with VER-155008.

Apoptosis (Annexin V/PI Staining):

-

Treat cells with VER-155008 for the desired time.

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI).

-

Incubate in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Cell Cycle Analysis:

-

Treat cells with VER-155008.

-

Harvest, wash, and fix the cells in ethanol.

-

Treat with RNase to remove RNA.

-

Stain the cellular DNA with Propidium Iodide.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[12][13]

Western Blot Analysis

Western blotting is used to detect changes in protein expression levels, such as the phosphorylation status of proteins in signaling pathways or the degradation of Hsp70 client proteins.

Protocol:

-

Lyse treated and untreated cells to extract proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-AKT, total AKT, cleaved caspase-3).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[7][11]

Conclusion

VER-155008 is a well-characterized and potent inhibitor of the Hsp70 family of molecular chaperones. Its ability to induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines, coupled with its defined mechanism of action involving the disruption of key survival signaling pathways, makes it a valuable tool for cancer research and a promising lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of Hsp70 inhibition.

References

- 1. Frontiers | Heat Shock Cognate 70 Inhibitor, VER-155008, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]

- 2. VER 155008 | Hsp70 | Tocris Bioscience [tocris.com]

- 3. Ver-155008 | C25H23Cl2N7O4 | CID 25195348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. VER-155008 - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27, HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. VER-155008 | Hsp70 Inhibitor | TargetMol [targetmol.com]

- 11. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

VER-00158411 (CAS 1174664-88-0): A Technical Guide to a Potent Chk1/Chk2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VER-00158411, also known as V158411, is a potent small molecule inhibitor targeting the serine/threonine kinases Checkpoint kinase 1 (Chk1) and Checkpoint kinase 2 (Chk2). As central components of the DNA damage response (DDR), Chk1 and Chk2 are critical for maintaining genomic integrity. Inhibition of these kinases represents a promising therapeutic strategy in oncology, particularly in tumors with specific DNA repair defects or high levels of oncogene-induced replicative stress. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Core Compound Information

| Parameter | Value |

| Compound Name | This compound (V158411) |

| CAS Number | 1174664-88-0 |

| Molecular Formula | C₃₁H₃₄N₆O₃ |

| Molecular Weight | 538.65 g/mol |

| IUPAC Name | 1-Benzyl-N-(5-(5-(3-(dimethylamino)-2,2-dimethylpropoxy)-1H-indol-2-yl)-6-oxo-1,6-dihydropyridin-3-yl)-1H-pyrazole-4-carboxamide |

| Primary Targets | Checkpoint kinase 1 (Chk1), Checkpoint kinase 2 (Chk2) |

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting Chk1 and Chk2, key kinases in the DNA damage response pathway.[1][2] In response to DNA damage or replication stress, Chk1 is activated and phosphorylates a range of downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, this compound abrogates these cell cycle checkpoints, particularly the S and G2/M checkpoints.[2][3] This forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent cell death.[2]

Furthermore, this compound has been shown to induce DNA damage as a single agent, particularly in cells undergoing DNA synthesis (S-phase).[1][3] This is evidenced by a time- and concentration-dependent increase in the phosphorylation of H2AX at serine 139 (γH2AX), a sensitive marker of DNA double-strand breaks.[1][4] The induction of DNA damage by this compound correlates with the activation of the ATR/ATM/DNA-PKcs DNA damage response pathways.[1] The compound's cytotoxicity is linked to the induction of apoptosis, mitotic slippage, and permanent cell cycle arrest.[1][3]

Notably, this compound demonstrates enhanced cytotoxicity when used in combination with DNA-damaging chemotherapeutic agents such as gemcitabine, cisplatin, and irinotecan, particularly in p53-deficient cancer cell lines.[5]

Quantitative Biological Data

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ (nM) | Reference |

| Chk1 | 4.4 | [1] |

| Chk2 | 4.5 | [1] |

Table 2: Cellular Growth Inhibition (GI₅₀) in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

| Leukemia/Lymphoma | Mean: 0.17 | [4][6] | |

| Colon Cancer | Mean: 2.8 | [6] | |

| Lung Cancer | Mean: 6.9 | [6] | |

| HT29 | Colon Carcinoma | Not Specified | [3] |

| U2OS | Osteosarcoma | Not Specified | [3] |

| A2058 | Melanoma | Not Specified | [3] |

| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | [3] |

| SKOV-3 | Ovarian Carcinoma | Not Specified | [3] |

Experimental Protocols

Cell Growth Inhibition Assay

This protocol is based on methodologies described in Bryant et al., 2014.[6]

-

Cell Plating: Human cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted to various concentrations and added to the cells.

-

Incubation: Cells are incubated with the compound for a specified period, typically 72 hours.

-

Viability Assessment: Cell viability is determined using a suitable assay, such as the sulforhodamine B (SRB) assay.

-

Data Analysis: The concentration of this compound that inhibits cell growth by 50% (GI₅₀) is calculated from the dose-response curves.

Western Blot Analysis for Pharmacodynamic Markers

This protocol is based on methodologies described in Bryant et al., 2014 and Wayne et al., 2016.[1][4]

-

Cell Treatment and Lysis: Cells are treated with this compound for the desired time and concentration. Following treatment, cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method, such as the Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-Chk1, phospho-H2AX, Cyclin B1, total Chk1).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound Action

References

- 1. oncotarget.com [oncotarget.com]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

VER-00158411: A Technical Guide to a Potent Chk1/Chk2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VER-00158411 is a potent, ATP-competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2). These kinases are critical transducers in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair. By inhibiting Chk1 and Chk2, this compound can abrogate DNA damage-induced cell cycle checkpoints, leading to mitotic catastrophe and cell death, particularly in p53-deficient cancer cells. This document provides an in-depth overview of the molecular properties, mechanism of action, relevant signaling pathways, and key experimental protocols for the characterization and application of this compound in preclinical research.

Quantitative Data Summary

The fundamental physicochemical and in vitro inhibitory properties of this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Molecular Weight | 538.64 g/mol | [1] |

| IC₅₀ (Chk1) | 4.4 nM | [1] |

| IC₅₀ (Chk2) | 4.5 nM | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of both Chk1 and Chk2. These kinases are key components of the DNA damage response pathway, which is activated by genotoxic stress, such as that induced by DNA damaging chemotherapeutic agents or ionizing radiation.[2][3][4][5]

In response to DNA damage, upstream kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are activated.[2][3][4][5] ATM and ATR then phosphorylate and activate Chk2 and Chk1, respectively.[2][3][4] Once activated, Chk1 and Chk2 phosphorylate a range of downstream substrates, most notably the Cdc25 family of phosphatases (Cdc25A, Cdc25B, and Cdc25C).[3] Phosphorylation of Cdc25 phosphatases leads to their degradation or sequestration in the cytoplasm, preventing them from dephosphorylating and activating cyclin-dependent kinases (CDKs). The inhibition of CDKs results in cell cycle arrest at the G1/S, intra-S, or G2/M checkpoints, providing time for the cell to repair the damaged DNA.[2][3]

By inhibiting Chk1 and Chk2, this compound prevents the phosphorylation and inactivation of Cdc25 phosphatases. This leads to the inappropriate activation of CDKs, forcing the cell to bypass the DNA damage checkpoint and enter mitosis with damaged DNA, a process known as checkpoint abrogation. This premature entry into mitosis with unrepaired DNA damage ultimately leads to mitotic catastrophe and apoptosis.

Experimental Protocols

Cell Cycle Checkpoint Abrogation Assay

This assay is designed to determine the ability of this compound to overcome cell cycle arrest induced by a DNA damaging agent.

Materials:

-

Cancer cell line (e.g., p53-deficient HT29)

-

Complete cell culture medium

-

DNA damaging agent (e.g., Gemcitabine, Etoposide)

-

This compound

-

Nocodazole

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 70% ethanol)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a DNA damaging agent (e.g., 100 nM Gemcitabine) for 16-24 hours to induce cell cycle arrest.

-

Add varying concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO).

-

Simultaneously add Nocodazole (a mitotic inhibitor) to all wells to trap cells that enter mitosis.

-

Incubate for an additional 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution by flow cytometry. An increase in the G2/M population in the presence of this compound and Nocodazole, compared to the DNA damaging agent alone, indicates checkpoint abrogation.

Western Blot Analysis of Chk1 Phosphorylation

This protocol is used to assess the direct inhibitory effect of this compound on the Chk1 signaling pathway by measuring the phosphorylation status of Chk1.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

DNA damaging agent (e.g., UV radiation or Etoposide)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Induce DNA damage (e.g., expose cells to UV radiation and allow to recover for a specified time, or treat with Etoposide).

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total Chk1 and a loading control. A decrease in the phospho-Chk1 signal in the presence of this compound indicates inhibition of the Chk1 pathway.

References

- 1. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of VER-00158411: A Technical Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged with the novel compound VER-00158411. While specific quantitative solubility data for this compound is not publicly available at this time, this document provides a robust framework of experimental protocols and theoretical pathways to effectively characterize its solubility profile. The methodologies outlined herein are standard within the pharmaceutical industry for determining the aqueous and non-aqueous solubility of research compounds, ensuring a thorough understanding of this critical physicochemical property.

Understanding the Importance of Solubility

Solubility is a cornerstone of drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and ultimately, its therapeutic efficacy. For a compound like this compound, potentially an apoptosis signal-regulating kinase (ASK1) inhibitor, defining its solubility is a critical step in advancing preclinical studies. Poor solubility can present significant challenges, leading to low absorption and inadequate exposure at the target site.

Quantitative Solubility Profile of this compound

A comprehensive solubility assessment for a research compound typically involves determining its solubility in a range of aqueous and organic solvents under various conditions. The following table illustrates the type of data that would be generated through the experimental protocols described in this guide.

| Solvent/Medium | Temperature (°C) | pH | Solubility (µg/mL) | Solubility (µM) | Method | Notes |

| Deionized Water | 25 | 7.0 | Data Not Available | Data Not Available | Shake-Flask | Intrinsic aqueous solubility. |

| Phosphate-Buffered Saline (PBS) | 25 | 7.4 | Data Not Available | Data Not Available | Shake-Flask | Physiological pH solubility. |

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Data Not Available | Data Not Available | Kinetic Solubility | Common stock solution solvent. |

| Ethanol | 25 | N/A | Data Not Available | Data Not Available | Kinetic Solubility | Co-solvent in formulations. |

| Simulated Gastric Fluid (SGF) | 37 | 1.2 | Data Not Available | Data Not Available | Shake-Flask | Predicts solubility in the stomach. |

| Simulated Intestinal Fluid (SIF) | 37 | 6.8 | Data Not Available | Data Not Available | Shake-Flask | Predicts solubility in the intestine. |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is generated through well-defined experimental protocols. The following are standard methodologies appropriate for characterizing a novel compound such as this compound.

Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method. This method measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., deionized water, PBS) in a sealed, inert container. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period, typically 24 to 72 hours, to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the undissolved solid must be separated from the solution. This is typically achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of this compound in the clear supernatant is then determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with a standard curve of the compound.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution, typically in DMSO. This method measures the concentration at which a compound precipitates out of an aqueous solution.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Aqueous Addition: Add a small, fixed volume of each DMSO concentration to a larger volume of the aqueous buffer (e.g., PBS) in a microplate format. The final DMSO concentration should be kept low (typically <2%) to minimize its solubilizing effect.

-

Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours) at room temperature. The formation of a precipitate is then detected by nephelometry (light scattering) or turbidimetry.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Hypothetical Signaling Pathway for this compound as an ASK1 Inhibitor

Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various cellular stresses, such as reactive oxygen species (ROS), and subsequently activates downstream kinases like p38 and JNK, leading to inflammatory responses and apoptosis. An inhibitor like this compound would be expected to block this cascade.

This guide provides a foundational understanding of the necessary steps to characterize the solubility of this compound. The successful application of these methodologies will be instrumental in guiding its formulation development and advancing its evaluation as a potential therapeutic agent.

In-Depth Technical Guide: VER-155008, an HSP70 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VER-155008, a potent adenosine-derived inhibitor of the 70 kDa heat shock protein (HSP70) family. This document consolidates key data on its mechanism of action, biological activity, and experimental protocols, intended for researchers and professionals in drug development.

Core Compound Details

VER-155008 is a small molecule that acts as a competitive inhibitor of the ATPase activity of HSP70, a molecular chaperone often overexpressed in various cancer cells.[1][2] By targeting the nucleotide-binding domain of HSP70, VER-155008 disrupts the protein folding machinery, leading to the degradation of HSP90 client proteins and ultimately inducing apoptosis in cancer cells.[3]

| Property | Value | Reference |

| Chemical Name | 5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine | |

| CAS Number | 1134156-31-2 | [2] |

| Molecular Formula | C25H23Cl2N7O4 | [2] |

| Molecular Weight | 556.4 g/mol | [2] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (approx. 30 mg/mL) and dimethylformamide. Sparingly soluble in aqueous buffers. | [4] |

Biological Activity and Quantitative Data

VER-155008 has demonstrated significant inhibitory activity against HSP70 and its cognates, as well as potent anti-proliferative effects across a range of human cancer cell lines.

Inhibitory Activity

| Target | IC50 | Kd | Reference |

| HSP70 | 0.5 µM | 0.3 µM | [5] |

| Hsc70 | 2.6 µM | - | [5] |

| Grp78 (BiP) | 2.6 µM | - | [5] |

| HSP90β | >200 µM | - |

Anti-proliferative Activity (GI50)

| Cell Line | Cancer Type | GI50 | Reference |

| HCT116 | Colon Carcinoma | 5.3 µM | [6] |

| HT29 | Colon Carcinoma | 12.8 µM | [6] |

| BT474 | Breast Cancer | 10.4 µM | [6] |

| MB-468 | Breast Cancer | 14.4 µM | [6] |

In Vivo Efficacy

In a mouse xenograft model using PC12 pheochromocytoma cells, administration of VER-155008 was shown to significantly inhibit tumor growth.[1]

Mechanism of Action: Signaling Pathways

VER-155008 exerts its anti-tumor effects by down-regulating the phosphorylation of key proteins in the PI3K/AKT/mTOR and MEK/ERK signaling pathways.[1] These pathways are crucial for cell proliferation, survival, and migration.

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of VER-155008 are provided below.

Cell Viability Assay (CCK8 Assay)

This protocol is used to assess the effect of VER-155008 on the proliferation of cancer cells, such as the PC12 pheochromocytoma cell line.[1]

-

Cell Seeding: Plate PC12 cells in 96-well plates at a density of 5 x 10^3 cells per well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of VER-155008 (e.g., 0, 12.5, 25, 50, 100 µM) for different time points (e.g., 24, 48, 72 hours).

-

CCK8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.

-

Incubation: Incubate the plates for 2 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the 50% inhibitory concentration (IC50) based on the dose-response curves.

Cell Migration Assay (Transwell Assay)

This method evaluates the impact of VER-155008 on the migratory capacity of cancer cells.[1]

-

Cell Preparation: Seed 2 x 10^5 PC12 cells in the upper chamber of a Transwell insert (serum-free medium).

-

Treatment: Add VER-155008 at desired concentrations (e.g., 50 µM, 100 µM) to the upper chamber.

-

Chemoattractant: Fill the lower chamber with a culture medium containing 10% serum to act as a chemoattractant.

-

Incubation: Incubate for 8 hours to allow for cell migration.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane and stain with crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis

This technique is employed to determine the effect of VER-155008 on the protein expression and phosphorylation status of key signaling molecules.[1]

-

Cell Lysis: Treat cells with VER-155008 for a specified time (e.g., 24 hours), then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, p-MEK, MEK, p-ERK, ERK, and HSP70) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VER-155008 - HSP70 Inhibitors and Modulators | StressMarq [stressmarq.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

Unable to Identify Public Research Data for VER-00158411

An extensive search for publicly available research articles, clinical trials, or patents specifically citing the identifier "VER-00158411" has yielded no results. This identifier does not correspond to a recognized compound, drug, or research tool in the public domain.

The search results included coincidental numerical matches to gene databases and clinical trial numbers, but none were linked to a research compound with the identifier this compound. For instance, the search returned a gene ID for a programmed cell death ligand in the American alligator (LOC102558411) and unrelated clinical trials.[1]

It is possible that "this compound" is an internal designation used by a private research entity or corporation, and therefore, the associated data, experimental protocols, and signaling pathways are not publicly disclosed.

Without access to the specific research articles that cite or describe this compound, it is not possible to fulfill the request for a technical guide, including data summarization, protocol detailing, and diagram generation. To proceed, the source articles or a publicly recognized identifier for the compound of interest would be required.

References

Methodological & Application

Application Notes: Western Blot Protocol for Monitoring the Efficacy of the Chk1/Chk2 Inhibitor VER-00158411

Audience: Researchers, scientists, and drug development professionals.

Introduction

VER-00158411 is a potent small molecule inhibitor of the serine/threonine kinases Chk1 (Checkpoint Kinase 1) and Chk2 (Checkpoint Kinase 2). These kinases are critical components of the DNA damage response (DDR) pathway, playing pivotal roles in cell cycle arrest to allow for DNA repair.[1] Inhibition of Chk1 and Chk2 can sensitize cancer cells to DNA-damaging agents, making this compound a compound of interest in oncology research. This document provides a detailed protocol for assessing the cellular activity of this compound by monitoring the phosphorylation status of Chk1 and Chk2 and their downstream effects using Western blotting.

Signaling Pathway

Experimental Design

To assess the efficacy of this compound, a Western blot analysis will be performed on cell lysates from a suitable cell line (e.g., HeLa, HEK293) treated with a DNA damaging agent to induce Chk1 and Chk2 phosphorylation. The experiment will include conditions with and without this compound to observe its inhibitory effect.

Experimental Groups:

-

Vehicle Control (DMSO): Baseline protein levels.

-

DNA Damaging Agent (e.g., Doxorubicin or UV): Positive control for Chk1/Chk2 activation.

-

This compound + DNA Damaging Agent: Test for the inhibitory effect of this compound.

-

This compound alone: To observe any effects of the inhibitor in the absence of induced DNA damage.

Experimental Workflow

Detailed Protocol

1. Cell Culture and Treatment

-

Seed HeLa or HEK293 cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with this compound (a starting concentration of 1-10 µM is recommended) or vehicle (DMSO) for 2 hours.

-

Induce DNA damage by adding a DNA-damaging agent (e.g., 1 µM Doxorubicin for 2 hours) or by UV irradiation (e.g., 50 mJ/cm² followed by a 2-hour incubation).[2]

2. Cell Lysis

-

Wash cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation

-

Mix 20-30 µg of protein with 4X SDS-PAGE sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

5. SDS-PAGE

-

Load the prepared samples into the wells of a 4-12% Bis-Tris polyacrylamide gel.

-

Run the gel at 150V until the dye front reaches the bottom.

6. Protein Transfer

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. A typical transfer is performed at 100V for 1 hour.

7. Blocking

-

Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended.

8. Antibody Incubation

-

Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

9. Washing

-

Wash the membrane three times for 5 minutes each with TBST.

10. Secondary Antibody Incubation

-

Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

11. Washing

-

Wash the membrane three times for 5 minutes each with TBST.

12. Detection

-

Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for 1-5 minutes.

13. Imaging

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Analyze the band intensities using appropriate software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Reagents and Antibodies

| Reagent/Antibody | Recommended Dilution/Concentration | Vendor (Example) | Catalog # (Example) |

| Primary Antibodies | |||

| Rabbit anti-Total Chk1 | 1:1000 | Cell Signaling Technology | #2345[3] |

| Rabbit anti-Phospho-Chk1 (Ser345) | 1:1000 | Cell Signaling Technology | #2341[4] |

| Rabbit anti-Total Chk2 | 1:1000 | Cell Signaling Technology | #2662[5] |

| Rabbit anti-Phospho-Chk2 (Thr68) | 1:1000 | Cell Signaling Technology | #2661[6] |

| Mouse anti-β-actin | 1:5000 | ||

| Secondary Antibody | |||

| HRP-linked anti-rabbit IgG | 1:2000 | Cell Signaling Technology | #7074 |

| HRP-linked anti-mouse IgG | 1:2000 | ||

| Buffers and Solutions | |||

| RIPA Lysis Buffer | 1X | ||

| Protease/Phosphatase Inhibitor Cocktail | 1X | ||

| BCA Protein Assay Kit | N/A | ||

| 4X SDS-PAGE Sample Buffer | 1X | ||

| TBST (Tris-Buffered Saline, 0.1% Tween 20) | 1X | ||

| Blocking Buffer | 5% non-fat milk or BSA in TBST | ||

| ECL Western Blotting Substrate | N/A |

Expected Results

-

Total Chk1 and Chk2: Levels should remain relatively constant across all treatment conditions.

-

Phospho-Chk1 (S345) and Phospho-Chk2 (T68): A significant increase in the signal should be observed in the cells treated with the DNA damaging agent alone. This increase should be substantially reduced in the group co-treated with this compound, demonstrating the inhibitory effect of the compound.

-

Loading Control (β-actin): Band intensity should be consistent across all lanes, confirming equal protein loading.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak signal | Inactive antibody | Use a new or validated antibody aliquot. |

| Insufficient protein load | Increase the amount of protein loaded per well. | |

| Inefficient transfer | Check transfer conditions and membrane type. | |

| High background | Insufficient blocking | Increase blocking time or change blocking agent. |

| Antibody concentration too high | Optimize antibody dilution. | |

| Insufficient washing | Increase the number or duration of wash steps. | |

| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody; optimize blocking and antibody dilutions. |

| Protein degradation | Use fresh lysates and keep samples on ice. Add protease inhibitors. |

References

- 1. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-Chk2 (Ser516) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Chk1 Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]

- 5. Chk2 Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Phospho-Chk2 (Thr68) Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for In Vivo Studies of VER-00158411 (Vimseltinib/DCC-3014)

For Researchers, Scientists, and Drug Development Professionals

Introduction

VER-00158411, also known as Vimseltinib or DCC-3014, is an orally bioavailable, potent, and selective switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase.[1][2][3][4] CSF1R is a key regulator of the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[5] In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immune responses.[2][6][7] By inhibiting CSF1R, Vimseltinib depletes TAMs, thereby modulating the immune microenvironment to enhance anti-tumor activity.[2][8] These application notes provide a summary of the key in vivo findings and detailed protocols for preclinical evaluation of Vimseltinib in mouse models.

Mechanism of Action

Vimseltinib is a "switch control" inhibitor that locks CSF1R in an inactive conformation.[2][9][10] This highly selective mechanism of action leads to potent inhibition of CSF1R signaling. The downstream effects include the depletion of CSF1R-dependent cells, such as macrophages and osteoclasts.[2][8] In the context of cancer, this leads to a reduction in immunosuppressive TAMs and an increase in the infiltration and activity of cytotoxic T-cells within the tumor.[2][3]

Signaling Pathway

The binding of CSF1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation, activating downstream signaling cascades like PI3K/AKT, MAPK/ERK, and JAK/STAT. These pathways promote the survival, proliferation, and differentiation of myeloid cells. Vimseltinib blocks the initial autophosphorylation step, thereby inhibiting these downstream signals.

Caption: CSF1R signaling pathway and the inhibitory action of Vimseltinib.

In Vivo Efficacy Data

Preclinical studies in mouse models have demonstrated the anti-tumor efficacy of Vimseltinib. The following tables summarize the key quantitative data from these studies.

Table 1: Tumor Growth Inhibition in MC38 Syngeneic Mouse Model

| Treatment Group | Dose (mg/kg, oral, daily) | Mean Tumor Burden (mm³) at Day 39 | Percent Tumor Growth Inhibition (%) |

| Vehicle | - | ~1500 | - |

| Vimseltinib | 10 | ~500 | ~67 |

Data are estimated from graphical representations in Smith et al., Mol Cancer Ther, 2021.[2]

Table 2: Modulation of Tumor Microenvironment in MC38 Model

| Treatment Group | Dose (mg/kg, oral, daily) | Macrophage Levels (% of CD45+ cells) | CD8+ T-cell Levels (% of CD45+ cells) |

| Vehicle | - | ~15 | ~5 |

| Vimseltinib | 10 | ~5 | ~15 |

Data are estimated from graphical representations in Smith et al., Mol Cancer Ther, 2021.[2]

Table 3: Anti-osteolytic Activity in PC3 Peritibial Bone Invasion Model

| Treatment Group | Dose (mg/kg, oral, daily) | Observation |

| Vehicle | - | Significant bone degradation observed. |

| Vimseltinib | 10 | Marked inhibition of bone degradation. |

Observations are based on qualitative analysis of CT images in Smith et al., Mol Cancer Ther, 2021.[8]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Protocol 1: Syngeneic Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of Vimseltinib in a syngeneic mouse model.

Materials:

-

C57BL/6 mice

-

MC38 colorectal cancer cells

-

Vimseltinib (DCC-3014)

-

Vehicle control (e.g., 0.5% methylcellulose in water)

-

Calipers for tumor measurement

-

Dosing gavage needles

Workflow:

Caption: Experimental workflow for a syngeneic tumor model efficacy study.

Procedure:

-

Cell Culture: Culture MC38 colorectal cancer cells in appropriate media and conditions.

-

Tumor Implantation: Subcutaneously implant a suspension of MC38 cells (e.g., 1 x 10⁶ cells in 100 µL PBS) into the flank of C57BL/6 mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups (n=10 per group).

-

Treatment Administration: Prepare Vimseltinib in the appropriate vehicle. Administer Vimseltinib (e.g., 10 mg/kg) or vehicle control orally once daily.

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health.

-

Endpoint and Analysis: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analysis, such as flow cytometry to quantify immune cell populations.

Protocol 2: Pharmacodynamic Analysis of Tumor Microenvironment

Objective: To assess the effect of Vimseltinib on immune cell populations within the tumor microenvironment.

Materials:

-

Tumor samples from the in vivo efficacy study

-

Collagenase/Dispase solution for tissue digestion

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD11b, F4/80 for macrophages; CD3, CD8 for T-cells)

-

Flow cytometer

Procedure:

-

Tumor Dissociation: Mince the excised tumors and digest them into a single-cell suspension using an enzymatic solution (e.g., collagenase/dispase).

-

Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies specific for different immune cell markers.

-

Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

-